
4,5-Dimethylcyclohexa-1,4-diene-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dimethylcyclohexa-1,4-diene-1-carbaldehyde is an organic compound with a unique structure characterized by a cyclohexadiene ring substituted with two methyl groups and an aldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethylcyclohexa-1,4-diene-1-carbaldehyde typically involves the Diels-Alder reaction, a well-known method for constructing six-membered rings. The reaction between a diene and a dienophile under thermal conditions can yield the desired compound. Specific conditions such as temperature, solvent, and catalysts can vary depending on the desired yield and purity .
Industrial Production Methods: Industrial production of this compound may involve optimized Diels-Alder reactions on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability. The use of high-purity starting materials and stringent reaction controls ensures the consistent production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Dimethylcyclohexa-1,4-diene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the aldehyde carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., Grignard reagents) are employed under controlled conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4,5-Dimethylcyclohexa-1,4-diene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for constructing complex molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties
Mecanismo De Acción
The mechanism of action of 4,5-Dimethylcyclohexa-1,4-diene-1-carbaldehyde involves its reactivity as an aldehyde. The compound can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various adducts. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
4,5-Dimethylcyclohexa-1,4-diene-1,2-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of an aldehyde.
4,5-Dimethylcyclohexa-1,4-diene-1,2-dicarboxylic acid dimethyl ester: An ester derivative with similar reactivity.
Uniqueness: 4,5-Dimethylcyclohexa-1,4-diene-1-carbaldehyde is unique due to its aldehyde functionality, which imparts distinct reactivity compared to its carboxylic acid and ester counterparts. This makes it particularly valuable in synthetic applications where aldehyde reactivity is desired .
Propiedades
Número CAS |
82372-64-3 |
|---|---|
Fórmula molecular |
C9H12O |
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
4,5-dimethylcyclohexa-1,4-diene-1-carbaldehyde |
InChI |
InChI=1S/C9H12O/c1-7-3-4-9(6-10)5-8(7)2/h4,6H,3,5H2,1-2H3 |
Clave InChI |
WMJFXQOLIMTQAB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(CC(=CC1)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Aminophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B14413805.png)
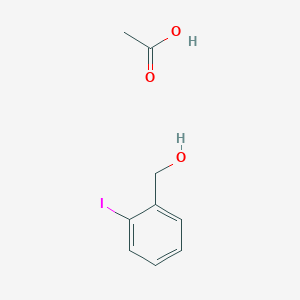
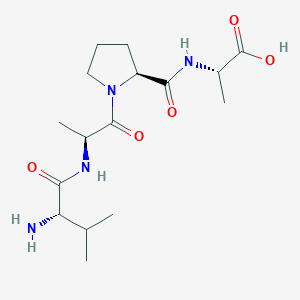
arsanium bromide](/img/structure/B14413822.png)
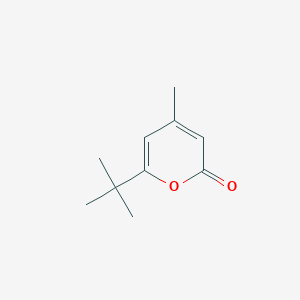
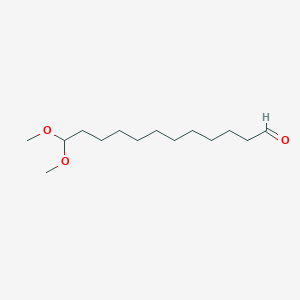
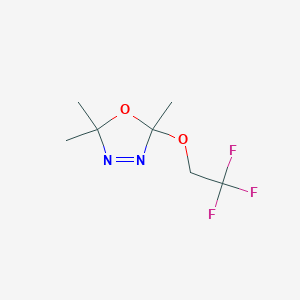
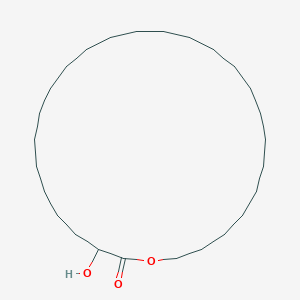
![(1-Oxaspiro[2.2]pentan-2-yl)(phenyl)methanone](/img/structure/B14413854.png)


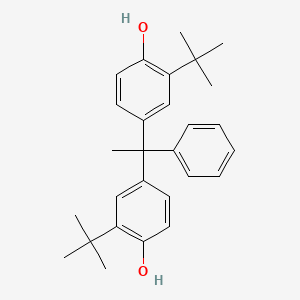

![Bis{4-[2-(pyridin-2-yl)ethenyl]phenyl} benzene-1,3-dicarboxylate](/img/structure/B14413881.png)
